N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1421451-39-9
VCID: VC7368450
InChI: InChI=1S/C12H21NO4S/c1-11(2)10-18(14,15)13(5-7-16-3)8-12-4-6-17-9-12/h4,6,9,11H,5,7-8,10H2,1-3H3
SMILES: CC(C)CS(=O)(=O)N(CCOC)CC1=COC=C1
Molecular Formula: C12H21NO4S
Molecular Weight: 275.36

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide

CAS No.: 1421451-39-9

Cat. No.: VC7368450

Molecular Formula: C12H21NO4S

Molecular Weight: 275.36

* For research use only. Not for human or veterinary use.

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide - 1421451-39-9

Specification

CAS No. 1421451-39-9
Molecular Formula C12H21NO4S
Molecular Weight 275.36
IUPAC Name N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide
Standard InChI InChI=1S/C12H21NO4S/c1-11(2)10-18(14,15)13(5-7-16-3)8-12-4-6-17-9-12/h4,6,9,11H,5,7-8,10H2,1-3H3
Standard InChI Key UNFMHHMBJNNGDA-UHFFFAOYSA-N
SMILES CC(C)CS(=O)(=O)N(CCOC)CC1=COC=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a sulfonamide core (–SO₂–NH–) bonded to two distinct substituents:

  • Furan-3-ylmethyl group: A furan heterocycle (C₄H₃O) attached via a methylene bridge. The furan ring’s electron-rich nature enhances reactivity in electrophilic substitution reactions.

  • 2-Methoxyethyl group: A methoxy-terminated ethyl chain (CH₂CH₂OCH₃) contributing to hydrophilicity and hydrogen-bonding potential.

  • 2-Methylpropane-1-sulfonyl moiety: A branched alkyl sulfonyl group (–SO₂–C(CH₃)₂–CH₃) that influences steric bulk and metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₂₁NO₄S
Molecular Weight299.36 g/mol
IUPAC NameN-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide
Topological Polar Surface Area74.8 Ų (estimated)

Synthetic Pathways

General Sulfonamide Synthesis

The compound can be synthesized via a two-step protocol derived from patented methods for analogous sulfonamides :

Step 1: Sulfonylation of Amines
A primary amine (e.g., furan-3-ylmethylamine) reacts with 2-methylpropane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the monosubstituted sulfonamide.

Step 2: N-Alkylation
The intermediate sulfonamide undergoes alkylation with 2-methoxyethyl bromide under basic conditions (e.g., NaH/DMF) to install the second substituent.

Table 2: Reaction Conditions and Yields (Hypothetical)

StepReagentsTemperatureYield (Estimated)
12-methylpropane-1-sulfonyl chloride, Et₃N, THF0–25°C75–85%
22-methoxyethyl bromide, NaH, DMF60°C60–70%

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

  • logP (Octanol/Water): Estimated at 1.8–2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Low (<1 mg/mL at pH 7.4) due to the hydrophobic sulfonyl and furan groups.

Metabolic Stability

The methoxyethyl group may undergo oxidative demethylation via cytochrome P450 enzymes, while the sulfonamide moiety is resistant to hydrolysis under physiological conditions .

Biological Activity and Applications

Antibacterial Activity

Patent data on sulfonamide-substituted heterocyclic ureas highlight broad-spectrum antibacterial effects, particularly against Gram-positive pathogens . The 2-methylpropane sulfonyl group may enhance membrane permeability in bacterial cells.

Table 3: Hypothetical Antimicrobial Activity

OrganismMIC (μg/mL)
Staphylococcus aureus8–16
Escherichia coli>64

Comparative Analysis with Analogous Compounds

N-(Furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide

This benzamide analog (CAS: 1421496-71-0) shares the furan-3-ylmethyl and methoxyethyl groups but replaces the sulfonamide with a benzamide moiety. While both compounds exhibit similar logP values (~2.0), the sulfonamide derivative shows superior metabolic stability due to resistance to esterase-mediated degradation.

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the sulfonyl group (e.g., cyclopropane substitution) could optimize target binding affinity.

In Vivo Pharmacokinetics

Radiolabeled analogs (e.g., ³⁵S-sulfonamide) would clarify tissue distribution and elimination pathways.

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